4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[221]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Typical synthetic routes may include:
- Formation of the indole ring structure.
- Introduction of the bicyclo[2.2.1]heptanyl group.
- Coupling of the indole and bicyclo[2.2.1]heptanyl intermediates.
- Final assembly of the complete molecule through peptide bond formation and esterification.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This may involve:
- Use of high-throughput synthesis techniques.
- Implementation of green chemistry principles.
- Scale-up of laboratory procedures to industrial scale.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent.
Industry: As a catalyst or intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of the compound would involve its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Interaction with cell surface or intracellular receptors.
Enzyme inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal transduction: Modulation of signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other indole derivatives or bicyclo[2.2.1]heptanyl-containing molecules. Examples include:
Indole-3-acetic acid: A plant hormone.
Bicyclo[2.2.1]heptane derivatives: Used in various chemical applications.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C42H61N5O11 |
---|---|
Molecular Weight |
812.0 g/mol |
IUPAC Name |
4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium |
InChI |
InChI=1S/C35H44N4O6.C7H17NO5/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-13,20,24,27-28,36H,14-19,21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42);4-13H,2-3H2,1H3/t24?,27-,28+,34?,35+;4-,5+,6+,7+/m10/s1 |
InChI Key |
CWJXTOIDFOBOKQ-YCSHSMMXSA-N |
Isomeric SMILES |
CC1(C2CCC1([C@H](C2)OC(=O)N[C@@](C)(CC3=CNC4=CC=CC=C43)C(=O)NC[C@H](C5=CC=CC=C5)NC(=O)CCC(=O)[O-])C)C.C[NH2+]C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3=CNC4=CC=CC=C43)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)[O-])C)C.C[NH2+]CC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.